molecular formula C12H17ClF2N2O B1451218 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride CAS No. 1185293-74-6

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride

Cat. No. B1451218
CAS RN: 1185293-74-6
M. Wt: 278.72 g/mol
InChI Key: UWNBVJPWZVWYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-2-morpholin-4-YL-ethylamine hydrochloride, also known as DFMEA-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. DFMEA-HCl has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in many fields.

Scientific Research Applications

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has been used in a variety of scientific research applications. It has been studied for its effects on the nervous system, as well as its effects on the cardiovascular system. It has also been studied for its potential use in the treatment of depression and anxiety. Additionally, this compound has been studied for its potential use in the treatment of Parkinson’s disease and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride is not yet known. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other psychological processes. It is believed that this compound may be able to modulate the activity of the 5-HT1A receptor, leading to its potential use in the treatment of depression and anxiety.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist of the serotonin 5-HT1A receptor, as well as a partial agonist of the dopamine D2 receptor. Additionally, it has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of serotonin and dopamine. These effects are believed to be responsible for the potential use of this compound in the treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in both water and ethanol. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for researchers in many fields. However, this compound also has some limitations. It is not a naturally occurring compound, making it difficult to obtain in large quantities. Additionally, its exact mechanism of action is not yet known, making it difficult to predict its effects in certain situations.

Future Directions

There are several potential future directions for research on 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride. One potential direction is to further study its effects on the nervous system and its potential use in the treatment of neurological disorders. Additionally, further research could be done on its potential use in the treatment of depression and anxiety. Additionally, further research could be done to better understand its mechanism of action and to identify potential interactions with other compounds. Finally, further research could be done to develop more efficient and cost-effective synthesis methods for this compound.

properties

IUPAC Name

2-(2,4-difluorophenyl)-2-morpholin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6,8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNBVJPWZVWYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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